Isopropyl 4-(4-formylpyrazol-1-yl)piperidine-1-carboxylate
Overview
Description
Isopropyl 4-(4-formylpyrazol-1-yl)piperidine-1-carboxylate is a chemical compound with the CAS Number: 1184917-75-6 and a molecular weight of 265.31 . Its IUPAC name is isopropyl 4-(4-formyl-1H-pyrazol-1-yl)-1-piperidinecarboxylate .
Molecular Structure Analysis
The molecular formula of this compound is C13H19N3O3 . The InChI code is 1S/C13H19N3O3/c1-10(2)19-13(18)15-5-3-12(4-6-15)16-8-11(9-17)7-14-16/h7-10,12H,3-6H2,1-2H3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 265.31 . It’s recommended to be stored in a refrigerated condition . More specific physical and chemical properties like boiling point, melting point, and density are not available in the sources I found.Scientific Research Applications
Solid Form Selection in Pharmaceutical Compounds
- Research on zwitterionic pharmaceutical compounds, specifically a compound related to Isopropyl 4-(4-formylpyrazol-1-yl)piperidine-1-carboxylate, found that the selection of a stable solid form, such as besylate salt, improved physical stability and manufacturability (Kojima et al., 2008).
Oxidative Metabolism in Diabetes Treatment
- A series of cyanopyridine derivatives, exemplified by a compound structurally similar to this compound, were identified as potential treatments for type 2 diabetes, although stability in plasma varied across species (Sharma et al., 2011).
Bioisosteric Applications in Neuroscience
- Studies in the field of neuroscience have explored the use of bioisosteres like hydroxy-1,2,3-triazole, which is structurally related to this compound, to create potential biomimetics for neurotransmitters such as γ-aminobutyric acid (GABA) (Giraudo et al., 2018).
Sterol Biosynthesis Inhibition
- Compounds related to this compound have been shown to inhibit sterol biosynthesis in tobacco and rat liver preparations, indicating potential applications in biochemistry and pharmacology (Douglas & Paleg, 1972).
Antimicrobial Applications
- N-substituted derivatives of a compound structurally similar to this compound have demonstrated moderate to significant antimicrobial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Histamine Antagonism for Wakefulness
- Research has identified 4-phenoxypiperidines, structurally related to this compound, as potent histamine H3 antagonists, useful in inducing wakefulness in rats (Dvorak et al., 2005).
Properties
IUPAC Name |
propan-2-yl 4-(4-formylpyrazol-1-yl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-10(2)19-13(18)15-5-3-12(4-6-15)16-8-11(9-17)7-14-16/h7-10,12H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPIPXRVTMDMGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)N1CCC(CC1)N2C=C(C=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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